Rspacer cep
Übersicht
Beschreibung
Rspacer cep, also known as ribose abasic site, is a tetrahydrofuran derivative where a methylene group occupies the 1 position of 2’-ribose. This compound is commonly used to mimic an abasic site in RNA oligonucleotides. Naturally occurring abasic sites in RNA are less common than in DNA due to RNA being less susceptible to depurination. once generated, RNA abasic sites are about 15-fold more stable than DNA abasic sites .
Vorbereitungsmethoden
Rspacer cep is synthesized through a series of chemical reactions involving tetrahydrofuran derivativesIndustrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Rspacer cep undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Rspacer cep has numerous applications in scientific research, including:
Chemistry: Used as a research tool to study the effects of abasic sites on RNA structure and function.
Biology: Helps in understanding the stability and biological consequences of abasic sites in long-lived RNAs such as tRNAs and rRNAs.
Industry: Utilized in the synthesis of modified oligonucleotides for various industrial applications
Wirkmechanismus
Rspacer cep exerts its effects by mimicking an abasic site in RNA oligonucleotides. This mimicry allows researchers to study the effects of abasic sites on RNA structure and function. The molecular targets include long-lived RNAs such as tRNAs and rRNAs. The pathways involved include the hydrolysis of N-glycosidic bonds in nucleosides and nucleotides .
Vergleich Mit ähnlichen Verbindungen
Rspacer cep is unique due to its high stability compared to other abasic sites. Similar compounds include:
D-spacer: The deoxyribose counterpart of this compound, used to mimic abasic sites in DNA.
Spacer C3: A short 3-carbon chain used to introduce a spacer arm in oligonucleotides.
Spacer C18: A hexaethylene glycol chain used to incorporate a long spacer arm in oligonucleotides .
This compound stands out due to its specific application in RNA research and its higher stability compared to DNA abasic sites.
Biologische Aktivität
Introduction
Rspacer cep, a compound derived from the Burkholderia cenocepacia species, has garnered attention for its biological activity, particularly in the context of microbial communication and pathogenicity. This article explores the biological mechanisms, effects, and implications of this compound, supported by research findings and case studies.
This compound functions primarily through its interaction with the acylhomoserine lactone (AHL) signaling pathway. The key components involved in this pathway include:
- CepI : An enzyme that synthesizes octanoylhomoserine lactone (OHL).
- CepR : A transcription factor that regulates gene expression in response to OHL levels.
Gene Regulation
Research indicates that this compound influences several genes associated with virulence and biofilm formation. For instance, mutations in cepI or cepR lead to increased production of the siderophore ornibactin while decreasing secreted lipases and metalloproteases, which are crucial for pathogenicity . The interplay between CepR and CciR proteins further complicates this regulatory network, as they modulate similar gene sets but in opposing manners .
Table 1: Biological Activities of this compound
Case Study 1: Pathogenicity Assessment
A study assessed the pathogenic potential of B. cenocepacia strains with mutations in the cep system. The findings revealed that strains lacking functional CepI or CepR exhibited significantly reduced virulence in murine models, highlighting the importance of AHL signaling in infection processes .
Case Study 2: Biofilm Formation Dynamics
Another investigation focused on biofilm formation under varying nutrient conditions. It was found that this compound plays a critical role in modulating biofilm architecture, which is crucial for bacterial survival in hostile environments. The presence of OHL was necessary for optimal biofilm development, suggesting a direct link between signaling molecules and structural integrity .
Research Findings
Recent studies have employed various methodologies to elucidate the effects of this compound:
- Transcriptional Profiling : Identified over 55 differentially expressed proteins between wild-type and mutant strains, emphasizing the broad impact of AHL signaling on cellular functions .
- Electrophoretic Mobility Shift Assays (EMSA) : Demonstrated strong binding affinity of purified CepR to modified cep boxes, indicating precise regulatory control over gene expression .
Table 2: Key Research Findings
Study Type | Findings | Implications |
---|---|---|
Transcriptional Profiling | 55 proteins differentially expressed | Insights into virulence factors |
EMSA | High binding affinity of CepR | Regulatory mechanisms clarified |
Eigenschaften
IUPAC Name |
3-[[(2R,3R,4S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59N2O7PSi/c1-30(2)43(31(3)4)51(48-27-15-26-42)49-39-37(46-28-38(39)50-52(10,11)40(5,6)7)29-47-41(32-16-13-12-14-17-32,33-18-22-35(44-8)23-19-33)34-20-24-36(45-9)25-21-34/h12-14,16-25,30-31,37-39H,15,27-29H2,1-11H3/t37-,38+,39-,51?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLPBMMJULLWTE-ZEGDCKMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](CO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59N2O7PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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